4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid
Description
4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a benzoic acid core
Properties
IUPAC Name |
4-chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-20-10-4-5-11(14(17)8-10)12-7-9(15(18)19)3-6-13(12)16/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCYWCSEWUXQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691696 | |
| Record name | 2',6-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-77-7 | |
| Record name | 2',6-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-chlorobenzoic acid to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the direct acylation of 2-chlorobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst can be employed . This method allows for the formation of the desired product in a single step, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation due to the presence of the aromatic ring.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Nitration: 4-Chloro-3-(2-chloro-4-ethoxyphenyl)-2-nitrobenzoic acid.
Reduction: 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzyl alcohol.
Oxidation: 4-Chloro-3-(2-chloro-4-carboxyphenyl)benzoic acid.
Scientific Research Applications
4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but with a methyl group instead of an ethoxy group.
4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of an ethoxy group.
Uniqueness
4-Chloro-3-(2-chloro-4-ethoxyphenyl)benzoic acid is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
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